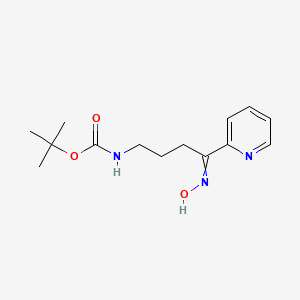
tert-butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl carbamate group and a hydroxyimino-pyridinyl moiety. It is used in various synthetic and research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction conditions often include the use of organic solvents such as hexane for recrystallization to obtain pure crystals .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and oxime derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The carbamate group can act as a protecting group, preventing unwanted reactions during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-hydroxycarbamate: Known for its use in generating t-Boc–N=O for Diels-Alder reactions.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Used in similar synthetic applications and known for its hydrogen bonding patterns.
tert-Butyl N-(piperidin-4-yl)carbamate: Utilized in the synthesis of various pharmaceuticals and advanced materials.
Uniqueness
tert-Butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate is unique due to its combination of a hydroxyimino-pyridinyl moiety and a tert-butyl carbamate group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl N-(4-hydroxyimino-4-pyridin-2-ylbutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-10-6-8-12(17-19)11-7-4-5-9-15-11/h4-5,7,9,19H,6,8,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLFPXNJRLONFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B12441936.png)
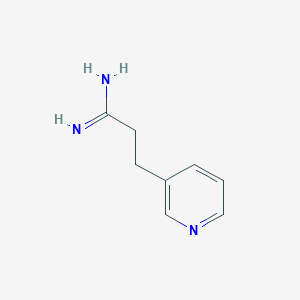
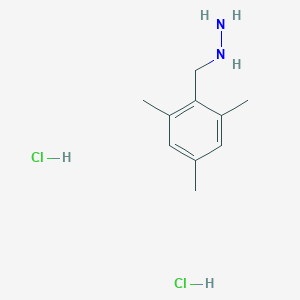

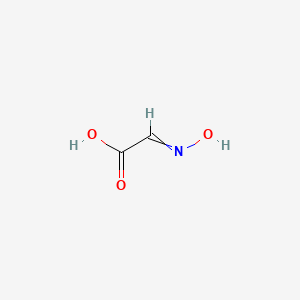
![1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12441965.png)
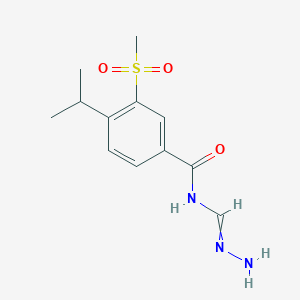
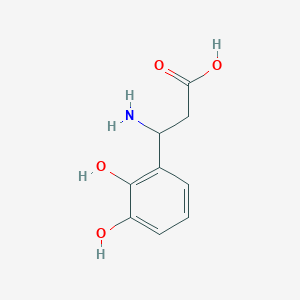
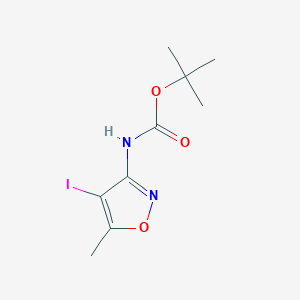
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)




